An In-depth Technical Guide to 4-(5-Methoxy-1H-benzoimidazol-2-yl)-phenylamine: Synthesis, Characterization, and Biological Evaluation
An In-depth Technical Guide to 4-(5-Methoxy-1H-benzoimidazol-2-yl)-phenylamine: Synthesis, Characterization, and Biological Evaluation
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-(5-Methoxy-1H-benzoimidazol-2-yl)-phenylamine, a heterocyclic compound belonging to the pharmacologically significant benzimidazole class. While specific comprehensive studies on this particular molecule are not extensively documented in publicly accessible literature, this guide synthesizes established principles of benzimidazole chemistry and biology to present its likely synthetic routes, characterization, and potential as a therapeutic agent. We will explore its chemical properties, plausible synthesis protocols, and the established biological activities of structurally related analogs, with a focus on its potential as an anticancer agent. This document aims to serve as a foundational resource for researchers initiating studies on this compound, providing both theoretical grounding and practical methodological insights.
Introduction: The Benzimidazole Scaffold and Therapeutic Potential
The benzimidazole core, a bicyclic aromatic heterocycle, is a privileged scaffold in medicinal chemistry due to its structural similarity to endogenous purines, allowing it to interact with a wide array of biological targets. This has led to the development of numerous FDA-approved drugs with diverse therapeutic applications, including proton-pump inhibitors (e.g., omeprazole), anthelmintics (e.g., albendazole), and antihistamines.
The 2-substituted benzimidazoles, in particular, have garnered significant attention for their potential as anticancer agents.[1] Their mechanism of action is often multifaceted, involving the inhibition of crucial cellular processes such as microtubule polymerization and the activity of protein kinases.[2][3] The introduction of various substituents at the 2-position and on the benzimidazole ring system allows for the fine-tuning of their pharmacological properties.
4-(5-Methoxy-1H-benzoimidazol-2-yl)-phenylamine features a 2-phenylamine substituent and a 5-methoxy group on the benzimidazole ring. The methoxy group can influence the molecule's solubility, metabolic stability, and electronic properties, potentially enhancing its interaction with biological targets. The 4-amino group on the phenyl ring provides a site for further chemical modification and can also contribute to the molecule's biological activity. While specific data for this compound is limited, its structural motifs suggest a strong potential for biological activity, particularly in the realm of oncology.
Physicochemical Properties
Based on its structure, the key physicochemical properties of 4-(5-Methoxy-1H-benzoimidazol-2-yl)-phenylamine can be predicted. A summary of these properties is presented in the table below.
| Property | Value | Source |
| CAS Number | 366012-74-0 | [4][5] |
| Molecular Formula | C₁₄H₁₃N₃O | [4] |
| Molecular Weight | 239.27 g/mol | [4] |
| IUPAC Name | 4-(6-methoxy-1H-benzimidazol-2-yl)aniline | [4] |
| Canonical SMILES | COC1=CC2=C(C=C1)N=C(N2)C3=CC=C(C=C3)N | [4] |
Synthesis of 4-(5-Methoxy-1H-benzoimidazol-2-yl)-phenylamine
A likely synthetic route would involve the reaction of 4-methoxy-o-phenylenediamine with 4-aminobenzaldehyde. The general reaction scheme is depicted below.
Figure 1: Proposed synthesis of 4-(5-Methoxy-1H-benzoimidazol-2-yl)-phenylamine.
Proposed Experimental Protocol
This protocol is a generalized procedure based on established methods for benzimidazole synthesis.[2][6] Optimization of reaction conditions, such as temperature, solvent, and catalyst, would be necessary to achieve a high yield of the desired product.
Materials:
-
4-methoxy-o-phenylenediamine
-
4-aminobenzaldehyde
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Ethanol (or another suitable solvent like DMF)
-
Catalyst (e.g., p-toluenesulfonic acid (p-TSOH) or a Lewis acid like Sc(OTf)₃)[6]
-
Oxidizing agent (if the reaction is not self-oxidizing, e.g., air, nitrobenzene)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve equimolar amounts of 4-methoxy-o-phenylenediamine and 4-aminobenzaldehyde in ethanol.
-
Catalyst Addition: Add a catalytic amount of p-TSOH to the reaction mixture.
-
Reaction Conditions: Reflux the mixture for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: After completion of the reaction, cool the mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, the solvent can be removed under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Choice of Reactants: The selection of 4-methoxy-o-phenylenediamine and 4-aminobenzaldehyde directly provides the necessary atoms and structural framework for the target molecule.
-
Solvent: Ethanol is a common and relatively environmentally benign solvent for this type of condensation reaction.
-
Catalyst: An acid catalyst like p-TSOH is often used to protonate the carbonyl group of the aldehyde, making it more electrophilic and facilitating the initial nucleophilic attack by the diamine.
-
Oxidative Cyclization: The formation of the benzimidazole ring from the intermediate Schiff base is an oxidative process. In many cases, atmospheric oxygen is sufficient to drive this step, especially when the reaction is heated.
Characterization
The synthesized 4-(5-Methoxy-1H-benzoimidazol-2-yl)-phenylamine should be thoroughly characterized to confirm its identity and purity. The following analytical techniques are recommended:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR should show characteristic signals for the aromatic protons on the benzimidazole and phenyl rings, the methoxy group protons (a singlet), and the amine protons.
-
¹³C NMR will provide information on the carbon skeleton of the molecule.
-
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
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Infrared (IR) Spectroscopy: To identify the presence of key functional groups, such as the N-H stretch of the amine and the benzimidazole, and the C-O stretch of the methoxy group.
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High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound.
Potential Biological Activities and Mechanism of Action
While there is no specific data on the biological activity of 4-(5-Methoxy-1H-benzoimidazol-2-yl)-phenylamine, the activities of structurally similar compounds provide strong indications of its potential.
Anticancer Activity
Many 2-aryl benzimidazole derivatives have demonstrated potent anticancer activity.[8] The proposed mechanisms of action often involve:
-
Tubulin Polymerization Inhibition: Similar to other benzimidazole-containing drugs like nocodazole, this compound may bind to tubulin, disrupting microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[2]
-
Kinase Inhibition: The benzimidazole scaffold can act as a hinge-binding motif in the ATP-binding pocket of various protein kinases that are often dysregulated in cancer, such as VEGFR2, EGFR, and others.[3][9] Inhibition of these kinases can block downstream signaling pathways crucial for cancer cell proliferation, survival, and angiogenesis.
Figure 2: Potential anticancer mechanisms of action.
Antimicrobial and Antiparasitic Activities
Benzimidazole derivatives are well-known for their broad-spectrum antimicrobial and antiparasitic activities.[8][10] The mechanism often involves interference with microtubule synthesis in these organisms, similar to their anticancer effects. Therefore, it is plausible that 4-(5-Methoxy-1H-benzoimidazol-2-yl)-phenylamine could exhibit activity against various fungi, bacteria, and parasites.
In Vitro Biological Evaluation: Experimental Protocols
To assess the biological activity of 4-(5-Methoxy-1H-benzoimidazol-2-yl)-phenylamine, a series of in vitro assays are recommended.
Anticancer Activity Screening
MTT Assay for Cytotoxicity:
This colorimetric assay is a standard method for assessing cell viability and proliferation.
Protocol:
-
Cell Culture: Seed cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in 96-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of 4-(5-Methoxy-1H-benzoimidazol-2-yl)-phenylamine for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells with active metabolism will convert MTT into a purple formazan product.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.
Figure 3: Workflow for the MTT cytotoxicity assay.
Tubulin Polymerization Assay
This assay directly measures the effect of the compound on the polymerization of tubulin into microtubules.
Protocol:
-
Reaction Mixture: Prepare a reaction mixture containing purified tubulin, a GTP-regeneration system, and a fluorescent reporter that binds to microtubules.
-
Compound Addition: Add 4-(5-Methoxy-1H-benzoimidazol-2-yl)-phenylamine at various concentrations.
-
Initiation of Polymerization: Initiate polymerization by raising the temperature to 37°C.
-
Fluorescence Monitoring: Monitor the increase in fluorescence over time, which corresponds to the rate of microtubule formation.
-
Data Analysis: Compare the polymerization curves in the presence of the compound to a control to determine its inhibitory effect.
Kinase Inhibition Assays
Commercially available kinase assay kits can be used to screen the compound against a panel of protein kinases. These assays typically measure the phosphorylation of a substrate by the kinase in the presence and absence of the inhibitor.
Conclusion and Future Directions
4-(5-Methoxy-1H-benzoimidazol-2-yl)-phenylamine is a promising, yet understudied, member of the benzimidazole family. Based on the extensive research on related compounds, it holds significant potential as an anticancer, antimicrobial, and antiparasitic agent. This technical guide has outlined a plausible synthetic route and key experimental protocols for its characterization and biological evaluation.
Future research should focus on the definitive synthesis and purification of this compound, followed by a comprehensive screening for its biological activities. Should promising activity be identified, further studies into its mechanism of action, structure-activity relationships through the synthesis of analogs, and in vivo efficacy in preclinical models will be warranted. This guide serves as a starting point for unlocking the therapeutic potential of this intriguing molecule.
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